Pbd-bodipy

描述

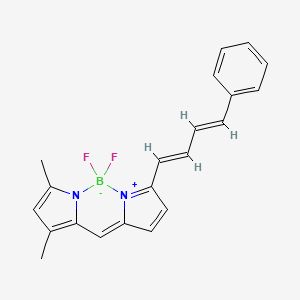

Structure

2D Structure

属性

IUPAC Name |

2,2-difluoro-4,6-dimethyl-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BF2N2/c1-16-14-17(2)25-21(16)15-20-13-12-19(26(20)22(25,23)24)11-7-6-10-18-8-4-3-5-9-18/h3-15H,1-2H3/b10-6+,11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSCNFXGIRMKAY-JMQWPVDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PBD-BODIPY: A Technical Guide to its Chemical Structure, Properties, and Applications in Oxidative Stress Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBD-BODIPY, formally known as (T-4)-[3,5-dimethyl-2-[[5-(4-phenyl-1,3-butadienyl)-2H-pyrrol-2-ylidene]methyl]-1H-pyrrolato-N¹,N²]difluoro-boron, is a lipophilic fluorescent dye that has emerged as a valuable tool for investigating lipid peroxidation and antioxidant efficacy. Its unique photophysical properties, characterized by a distinct shift in fluorescence upon oxidation, make it a sensitive probe for studying radical-initiated autoxidation processes. This technical guide provides a comprehensive overview of the chemical structure, photophysical properties, synthesis, and key applications of this compound, with a focus on experimental protocols relevant to drug development and oxidative stress research.

Chemical Structure and Physicochemical Properties

This compound belongs to the family of boron-dipyrromethene (BODIPY) dyes, which are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The core structure of this compound consists of a dipyrromethene ligand complexed with a difluoroboron (BF₂) moiety. The key feature of this compound is the 4-phenyl-1,3-butadienyl substituent, which is susceptible to oxidation by peroxyl radicals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | (T-4)-[3,5-dimethyl-2-[[5-(4-phenyl-1,3-butadienyl)-2H-pyrrol-2-ylidene]methyl]-1H-pyrrolato-N¹,N²]difluoro-boron | |

| CAS Number | 148185-52-8 | |

| Molecular Formula | C₂₁H₁₉BF₂N₂ | |

| Formula Weight | 348.2 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents such as methyl acetate and benzene. |

Photophysical Properties

The utility of this compound as a probe for autoxidation lies in the change of its spectroscopic properties upon reaction with radicals. The unoxidized form of this compound exhibits a characteristic long-wavelength absorption maximum. In the presence of peroxyl radicals, the butadienyl side chain is oxidized, leading to a disruption of the extended π-conjugation and a decrease in absorbance at this wavelength. This change in absorbance can be monitored spectrophotometrically to quantify the rate of radical-initiated oxidation.

Table 2: Photophysical Properties of this compound

| Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) at 591 nm | Reference |

| Chlorobenzene | 591 | 139,000 | [1] |

| Styrene | 571 | Not Reported | [2] |

Synthesis of this compound

The synthesis of this compound, like other BODIPY dyes, generally involves a condensation reaction between a dipyrromethane precursor and a suitable aldehyde, followed by oxidation and complexation with boron trifluoride etherate.

A general synthetic approach involves:

-

Synthesis of the Dipyrromethane Precursor: This typically involves the acid-catalyzed condensation of a pyrrole derivative with an appropriate aldehyde.

-

Oxidation: The resulting dipyrromethane is then oxidized to the corresponding dipyrromethene using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Complexation with Boron Trifluoride: The dipyrromethene is then treated with boron trifluoride etherate (BF₃·OEt₂) in the presence of a base (e.g., triethylamine) to form the stable BODIPY core.

While a specific, detailed protocol for the synthesis of this compound is not extensively published in readily accessible literature, a general one-pot reaction for the synthesis of similar BODIPY dyes has been described. This involves the reaction of 2,4-dimethyl-1H-pyrrole with an appropriate aldehyde in the presence of a catalytic amount of trifluoroacetic acid, followed by oxidation with DDQ and subsequent treatment with triethylamine and boron trifluoride etherate. The crude product is then purified by column chromatography.

Experimental Protocols

Spectrophotometric Assay for Radical-Trapping Antioxidant Activity

This protocol is adapted from the method described by Haidasz et al. (2016) and is designed to measure the reactivity of radical-trapping antioxidants (RTAs).[1] The assay monitors the co-autoxidation of a hydrocarbon substrate (e.g., styrene) and this compound, which acts as a signal carrier.

Materials:

-

This compound

-

Styrene (or other suitable hydrocarbon substrate)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator

-

Chlorobenzene (or other suitable solvent)

-

Radical-trapping antioxidant (RTA) of interest

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 μM) in chlorobenzene.

-

Prepare a stock solution of the RTA in a suitable solvent.

-

In a cuvette, mix styrene (e.g., 4.3 M), this compound (final concentration 10 μM), and the desired concentration of the RTA in chlorobenzene.

-

Initiate the reaction by adding AIBN (e.g., 6 mM) to the mixture at 37 °C.

-

Immediately monitor the decrease in absorbance of this compound at its λmax (e.g., 591 nm in chlorobenzene) over time.

-

The initial rate of the inhibited reaction is used to calculate the inhibition rate constant (kinh) for the RTA.

Workflow for Antioxidant Activity Assay

Caption: Workflow for the spectrophotometric antioxidant activity assay.

Imaging Lipid Peroxidation in Live Cells

This protocol is based on methods used for the analogous probe C11-BODIPY(581/591) and can be adapted for this compound to visualize lipid peroxidation, a key event in ferroptosis.

Materials:

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Ferroptosis inducer (e.g., erastin, RSL3)

-

Ferroptosis inhibitor (e.g., ferrostatin-1, liproxstatin-1)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture vessel (e.g., chambered coverglass for microscopy or multi-well plate for flow cytometry) and allow them to adhere overnight.

-

Treat cells with the ferroptosis inducer and/or inhibitor for the desired time.

-

Prepare a working solution of this compound in cell culture medium (e.g., 1-5 μM).

-

Remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with the this compound working solution for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS to remove excess probe.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the unoxidized and oxidized forms of the probe, or analyze by flow cytometry.

Workflow for Live-Cell Imaging of Lipid Peroxidation

Caption: Workflow for imaging lipid peroxidation in live cells.

This compound in Signaling Pathways

This compound is primarily used to detect the downstream consequences of oxidative stress, namely the generation of lipid peroxyl radicals. While it does not directly interact with specific signaling proteins in the way a targeted inhibitor might, it serves as a powerful reporter for the activity of pathways that regulate oxidative stress and lipid peroxidation, such as ferroptosis.

Ferroptosis and Lipid Peroxidation:

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. Key signaling events in ferroptosis lead to the generation of lipid radicals, which can be detected by this compound.

Mechanism of Lipid Peroxidation and Detection by this compound

References

An In-depth Technical Guide to PBD-BODIPY Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Pyrrolyl-BODIPY (PBD-BODIPY) dyes, a class of fluorophores gaining significant attention for their unique photophysical properties and diverse applications in biomedical research and drug development. This document details common synthetic routes, purification protocols, and key quantitative data to aid researchers in the successful preparation and application of these versatile compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several strategic approaches, each offering distinct advantages in terms of accessibility of starting materials, reaction conditions, and potential for functionalization. The most prevalent methods include one-pot synthesis from pyrrole and acyl chlorides, palladium-catalyzed cross-coupling reactions, and multi-component reactions.

One-Pot Synthesis from Pyrrole and Acyl Chloride

A straightforward and efficient one-pot synthesis involves the reaction of an acyl chloride with an excess of pyrrole. This method proceeds through the in situ formation of a dipyrromethene intermediate, which then undergoes oxidative nucleophilic substitution with another pyrrole molecule.[1][2]

General Reaction Scheme:

Figure 1: One-pot synthesis of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction provides a versatile method for introducing aryl or heteroaryl groups, including pyrrole, onto a pre-functionalized BODIPY core. This approach is particularly useful for creating a diverse library of this compound derivatives with tailored photophysical properties.[3][4][5] Typically, a halogenated BODIPY (e.g., bromo-BODIPY) is coupled with a pyrroleboronic acid or its ester in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Figure 2: Suzuki-Miyaura synthesis of this compound.

Ugi-Zhu Multicomponent Reaction

For the synthesis of more complex this compound conjugates, the Ugi-Zhu three-component reaction offers a powerful convergent approach. This reaction combines a BODIPY-containing aldehyde, an amine, an isocyanide, and a carboxylic acid (or a surrogate) in a single step to generate structurally diverse molecules.

General Reaction Scheme:

Figure 3: Ugi-Zhu synthesis of a this compound conjugate.

Purification Methods

The purification of this compound derivatives is crucial to remove starting materials, byproducts, and isomers, ensuring high purity for subsequent applications. The choice of purification method depends on the scale of the synthesis and the physicochemical properties of the target compound.

Column Chromatography

Silica gel column chromatography is the most common method for the purification of this compound compounds on a laboratory scale. The selection of the eluent system is critical and is typically determined by thin-layer chromatography (TLC) analysis. A solvent system that provides a retention factor (Rf) of approximately 0.3 for the desired product is often a good starting point.

General Workflow:

Figure 4: General workflow for column chromatography.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for the separation of closely related isomers, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. A C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA) to improve peak shape.

General Workflow:

Figure 5: General workflow for HPLC purification.

Quantitative Data

The following tables summarize key quantitative data for a selection of this compound derivatives reported in the literature, including reaction yields and photophysical properties.

Table 1: Synthesis Yields of Selected this compound Derivatives

| Compound | Synthetic Method | Yield (%) | Reference |

| PyrrolylBODIPY | One-pot from pyrrole & acyl chloride | 20-87 | |

| This compound Conjugate | Ugi-Zhu Reaction | 20-46 | |

| Aryl-PBD-BODIPY | Suzuki-Miyaura Coupling | 31-79 | |

| BODIPY-pyrrolo[3,4-b]pyridin-5-one | Ugi-Zhu/Cascade | 20-46 | |

| meso-phenyl BODIPY | Mechanochemical Synthesis | 45 | |

| BODIPY derivative 1 | Vilsmeier formylation | 22 | |

| BODIPY derivative 2 | Vilsmeier formylation | 59 |

Table 2: Photophysical Properties of Selected this compound Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

| PyrrolylBODIPY 4a | Dichloromethane | 570 | 591 | 0.65 | |

| PyrrolylBODIPY 4b | Dichloromethane | 582 | 605 | 0.53 | |

| PyrrolylBODIPY 4c | Dichloromethane | 624 | 654 | 0.21 | |

| PPyBODIPY | THF | 585 | 598 | Low | |

| 3-pyrrolylBODIPY | Various | 581-682 | 606-695 | up to 0.65 | |

| BODIPY 8 | Dichloromethane | 642 | 654 | 0.80 | |

| BODIPY 9 | Dichloromethane | 657 | 668 | 0.80 | |

| DMDSPAB-I | - | 620 | 630 | 0.557 |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis and purification of a representative this compound derivative.

One-Pot Synthesis of a Pyrrolyl-BODIPY

This protocol is adapted from the one-pot synthesis of pyrrolyl-BODIPY dyes from pyrrole and acyl chloride.

Materials:

-

Freshly distilled pyrrole

-

Acyl chloride (e.g., benzoyl chloride)

-

Dry 1,2-dichloroethane

-

Triethylamine (TEA)

-

Boron trifluoride diethyl etherate (BF3·OEt2)

-

Dichloromethane

-

Petroleum ether

Procedure:

-

To a solution of freshly distilled pyrrole (10 mmol) in dry 1,2-dichloroethane (1.5 mL), add the acyl chloride (1 mmol in 0.5 mL of 1,2-dichloroethane) dropwise.

-

Stir the reaction mixture at room temperature for 6 hours under an oxygen atmosphere.

-

Add triethylamine (0.8 mL) and BF3·OEt2 (2 mL) to the reaction mixture.

-

Heat the mixture at 50 °C for 10 hours under an oxygen atmosphere.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the desired product and evaporate the solvent.

-

Recrystallize the product from a dichloromethane/petroleum ether mixture to obtain the pure this compound dye.

Purification by Silica Gel Column Chromatography

This is a general procedure for the purification of BODIPY dyes.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent system (e.g., hexanes/ethyl acetate)

-

Glass column with stopcock

-

Cotton or glass wool

-

Sand

-

Collection tubes

Procedure:

-

Column Preparation:

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the starting eluent (a low polarity solvent mixture).

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

-

Add a thin layer of sand on top of the silica gel.

-

Equilibrate the column by running the starting eluent through it until the silica gel is fully wetted and the baseline is stable.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it and then evaporating the solvent.

-

Carefully apply the sample to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin eluting with the starting eluent, collecting fractions in test tubes.

-

Gradually increase the polarity of the eluent to move the compounds down the column.

-

Monitor the separation by TLC.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

-

Applications and Relevant Signaling Pathways

This compound derivatives are widely used as fluorescent probes in various biological applications due to their sensitivity to the local environment.

Probing Oxidative Stress and Lipid Peroxidation

This compound probes can be designed to be sensitive to reactive oxygen species (ROS), making them valuable tools for studying oxidative stress and lipid peroxidation. Oxidative stress activates several signaling pathways, including the Keap1-Nrf2/ARE pathway, which upregulates antioxidant enzymes.

Figure 6: Keap1-Nrf2/ARE oxidative stress response pathway.

Lipid peroxidation is a key event in ferroptosis, a form of programmed cell death. This compound probes can visualize the accumulation of lipid peroxides in cellular membranes.

Figure 7: Simplified lipid peroxidation pathway.

Lysosomal pH Sensing

The fluorescence of certain this compound derivatives can be pH-sensitive, allowing them to function as probes for monitoring the pH of acidic organelles like lysosomes. The acidic environment of the lysosome is maintained by a V-type ATPase proton pump.

Figure 8: Mechanism of lysosomal pH sensing.

References

The Mechanism of PBD-BODIPY in Autoxidation Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of autoxidation, a fundamental process implicated in various degenerative diseases and the degradation of organic materials, necessitates precise and reliable methods for monitoring its progression and evaluating the efficacy of antioxidants. Fluorescent probes have emerged as invaluable tools in this regard, offering high sensitivity and real-time monitoring capabilities. Among these, PBD-BODIPY has garnered significant attention as a robust probe for the spectrophotometric measurement of autoxidation reactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, and relevant quantitative data to aid researchers in its effective application.

This compound, formally known as (T-4)-[3,5-dimethyl-2-[[5-(4-phenyl-1,3-butadienyl)-2H-pyrrol-2-ylidene]methyl]-1H-pyrrolato-N1,N2]difluoro-boron, is a fluorescent dye whose utility in autoxidation studies stems from its role as a "signal carrier." In a co-autoxidation system, this compound competes with a substrate for reaction with peroxyl radicals, the key propagating species in autoxidation chain reactions. This reaction leads to a quantifiable change in the probe's optical properties, specifically a loss of absorbance at its maximum wavelength, which can be monitored spectrophotometrically to determine the rates of autoxidation and the effectiveness of radical-trapping antioxidants.[1][2]

Core Mechanism of Action

The functionality of this compound in autoxidation assays is predicated on its reaction with peroxyl radicals (ROO•). This reaction targets the phenylbutadienyl moiety of the this compound molecule, leading to the disruption of its conjugated π-system.[3] This disruption is the primary cause of the observed loss of absorbance, providing a direct measure of the extent of the autoxidation reaction.

The general mechanism can be summarized as follows:

-

Initiation: The autoxidation process is initiated by the generation of free radicals from a radical initiator, such as azobisisobutyronitrile (AIBN) or dicumyl peroxide. These initiators decompose upon heating to produce carbon-centered radicals (R•).

-

Propagation: The carbon-centered radicals rapidly react with molecular oxygen (O₂) to form peroxyl radicals (ROO•). These peroxyl radicals can then abstract a hydrogen atom from a substrate molecule (e.g., a lipid or hydrocarbon), generating a new carbon-centered radical and a hydroperoxide (ROOH). This new radical continues the chain reaction.

-

Reaction with this compound: In the presence of this compound, the peroxyl radicals will also react with the probe. This reaction involves the addition of the peroxyl radical to the diene system of the phenylbutadienyl side chain. This addition disrupts the extended conjugation of the chromophore, leading to a loss of its characteristic absorbance in the visible region.[3]

-

Inhibition by Antioxidants: When a radical-trapping antioxidant (ArOH) is introduced into the system, it competes with both the substrate and this compound for the peroxyl radicals. The antioxidant donates a hydrogen atom to the peroxyl radical, neutralizing it and forming a stable, non-radical antioxidant-derived radical (ArO•). This effectively breaks the propagation chain of the autoxidation reaction. The rate of consumption of this compound is therefore reduced in the presence of an effective antioxidant.

The rate of disappearance of this compound can be monitored spectrophotometrically, and from this, the rate of the uninhibited and inhibited autoxidation can be determined. This allows for the calculation of the inhibition rate constant (kinh) and the stoichiometric factor (n) of the antioxidant, which are key parameters for evaluating its efficacy.[4]

Quantitative Data

The photophysical and kinetic properties of this compound are crucial for its application in quantitative assays. The following table summarizes key quantitative data for this compound and a structurally related compound, STY-BODIPY, for comparison.

| Property | This compound | STY-BODIPY | Reference |

| Molar Extinction Coefficient (ε) | 139,000 M⁻¹ cm⁻¹ | 97,235 M⁻¹ cm⁻¹ | |

| 123,000 M⁻¹ cm⁻¹ | |||

| Maximum Absorption Wavelength (λmax) | 591 nm | 571 nm | |

| 587 nm | |||

| Reaction Rate Constant with Peroxyl Radicals (k) | 2720 M⁻¹ s⁻¹ | 141 M⁻¹ s⁻¹ | |

| Stoichiometry (n) | 2 | 1 |

Note: The differing values for the molar extinction coefficient and maximum absorption wavelength for this compound are from separate sources and may reflect variations in solvent and experimental conditions.

Experimental Protocols

The following is a generalized protocol for a co-autoxidation assay using this compound to evaluate the efficacy of a radical-trapping antioxidant. This protocol is based on methodologies described in the literature and should be optimized for specific experimental setups.

Materials:

-

This compound

-

Substrate (e.g., styrene, 1-hexadecene)

-

Radical Initiator (e.g., AIBN)

-

Solvent (e.g., chlorobenzene)

-

Antioxidant of interest

-

Quartz cuvettes

-

UV-Vis Spectrophotometer with temperature control

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM in chlorobenzene). Store in the dark to prevent photodegradation.

-

Prepare a stock solution of the radical initiator (e.g., 100 mM AIBN in chlorobenzene).

-

Prepare a stock solution of the antioxidant of interest at a known concentration.

-

-

Assay Setup:

-

In a quartz cuvette, combine the substrate (e.g., 4.3 M styrene) and the solvent (chlorobenzene) to the desired final volume (e.g., 2 mL).

-

Add this compound from the stock solution to achieve a final concentration of approximately 10 µM.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37 °C).

-

-

Initiation of Autoxidation:

-

Initiate the reaction by adding the radical initiator to the cuvette to a final concentration of, for example, 6 mM AIBN.

-

Immediately begin monitoring the absorbance of this compound at its λmax (approximately 591 nm) over time. This will serve as the uninhibited control reaction.

-

-

Inhibited Reaction:

-

For the inhibited reaction, prepare a separate cuvette with the same components as in step 2.

-

Add the antioxidant of interest to the cuvette at a desired concentration (e.g., 2-5 µM).

-

Initiate the reaction with the radical initiator as in step 3 and monitor the absorbance of this compound over time.

-

-

Data Analysis:

-

Plot the absorbance of this compound as a function of time for both the uninhibited and inhibited reactions.

-

The rate of the uninhibited reaction (Runi) is the initial slope of the absorbance vs. time plot for the control reaction.

-

The rate of the inhibited reaction (Rinh) is the initial slope of the absorbance vs. time plot for the reaction containing the antioxidant.

-

The induction time (τ) is the duration for which the rate of this compound consumption is significantly reduced in the presence of the antioxidant.

-

The inhibition rate constant (kinh) and the stoichiometry (n) can be calculated from these values using established kinetic models.

-

Visualizations

Autoxidation Chain Reaction and the Role of this compound

The following diagram illustrates the core processes of a typical autoxidation chain reaction and highlights the points at which this compound and a radical-trapping antioxidant intervene.

Caption: Autoxidation cycle and points of intervention.

Experimental Workflow for Antioxidant Efficacy Assay

This diagram outlines the typical workflow for evaluating the efficacy of an antioxidant using the this compound co-autoxidation assay.

Caption: this compound antioxidant assay workflow.

Logical Relationship of Reaction Components

This diagram illustrates the competitive reactions for the peroxyl radical in the co-autoxidation assay.

Caption: Competitive reactions for the peroxyl radical.

References

Unveiling the Solvent-Dependent Photophysical Behavior of PBD-BODIPY Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical characteristics of PBD-BODIPY dyes in various solvents. Boron-dipyrromethene (BODIPY) dyes are renowned for their exceptional photostability, high fluorescence quantum yields, and tunable fluorescence, making them valuable tools in cellular imaging, sensing, and photodynamic therapy.[1][2] The substitution of the BODIPY core can significantly influence its optical properties.[1] This guide focuses on summarizing the key photophysical parameters of this compound and related derivatives, detailing the experimental protocols for their characterization, and visualizing the underlying principles and workflows.

Core Photophysical Characteristics

The photophysical properties of BODIPY dyes, including their absorption and emission maxima, Stokes shift, fluorescence quantum yield, and fluorescence lifetime, are highly sensitive to the surrounding solvent environment.[3][4] This solvent-dependent behavior is often attributed to factors like solvent polarity, viscosity, and the potential for specific solute-solvent interactions.

Quantitative Data Summary

The following tables summarize the photophysical data for various BODIPY derivatives in a range of solvents. This data highlights the impact of solvent polarity on the spectral properties of these dyes. An increase in solvent polarity can lead to a red-shift in the emission spectrum and a decrease in the fluorescence quantum yield.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| BDP-1 | |||||

| Dichloromethane (DCM) | 507 | 516 | 344 | 0.10-0.20 | - |

| Tetrahydrofuran (THF) | - | - | - | Higher than in DCM | - |

| Acetonitrile (MeCN) | - | - | - | 0.01 | - |

| BDP-2 | |||||

| Dichloromethane (DCM) | 552 | - | 633 | 0.10-0.20 | - |

| Tetrahydrofuran (THF) | - | - | - | Highest | - |

| Acetonitrile (MeCN) | - | - | - | 0.01 | up to 138 µs (triplet state) |

Table 1: Photophysical Data for BDP-1 and BDP-2 in Various Solvents. Data extracted from a study on piperazine-substituted anthracene-BODIPY dyads. The exact values for some parameters were not provided in the abstract.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| BODIPY-520 Derivative | |||

| Methanol | - | 600 | - |

| Ethanol | - | 600 | - |

| Acetone | - | 546 | - |

Table 2: Emission Maxima of a BODIPY-520 Derivative in Different Solvents.

| Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| CH2-bis(BODIPY)s | ||

| Nonpolar Solvents | 0.99 | 3.17-4.2 |

| Acetone, DMF, DMSO | 0.008 | 0.44-1.30 |

Table 3: Fluorescence Properties of CH2-bis(BODIPY)s in Polar vs. Nonpolar Solvents.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound dyes relies on standardized experimental procedures. The following sections detail the typical methodologies employed.

Synthesis of BODIPY Derivatives

The synthesis of BODIPY dyes often involves a multi-step process. A general synthetic pathway for meso-substituted BODIPY derivatives is illustrated below. The characterization of the synthesized compounds is typically performed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Photophysical Measurements

1. UV-Vis Absorption and Fluorescence Spectroscopy:

-

Instrumentation: A spectrophotometer is used to record the absorption spectra, while a spectrofluorometer is used for the emission and excitation spectra.

-

Sample Preparation: Solutions of the BODIPY dye are prepared in spectrophotometric-grade solvents at concentrations typically in the range of 10⁻⁷ to 10⁻⁵ mol/L. The optical density at the excitation wavelength is usually kept below 0.1 to avoid inner filter effects.

-

Data Acquisition: Absorption spectra are recorded to determine the wavelength of maximum absorption (λ_abs). Emission spectra are recorded by exciting the sample at or near its λ_abs to determine the wavelength of maximum emission (λ_em).

2. Fluorescence Quantum Yield (Φ_F) Determination:

-

Relative Method: The fluorescence quantum yield is often determined relative to a well-characterized standard with a known quantum yield. Commonly used standards include Rhodamine 6G and fluorescein.

-

Calculation: The quantum yield of the sample (x) is calculated using the following equation: Φ_Fx = Φ_Fst * (A_st / A_x) * (S_x / S_st) * (n_x / n_st)² where:

-

Φ_F is the fluorescence quantum yield.

-

A is the absorbance at the excitation wavelength.

-

S is the integrated fluorescence intensity.

-

n is the refractive index of the solvent.

-

'x' denotes the sample and 'st' denotes the standard.

-

3. Fluorescence Lifetime (τ) Measurement:

-

Instrumentation: Time-resolved fluorescence measurements are typically performed using a time-correlated single-photon counting (TCSPC) system.

-

Data Analysis: The fluorescence decay curves are analyzed by fitting them to a mono- or multi-exponential decay model to obtain the fluorescence lifetime(s).

Visualizations

To further elucidate the concepts and processes discussed, the following diagrams are provided.

Caption: General chemical structure of the BODIPY core.

Caption: Workflow for characterizing photophysical properties.

Caption: Impact of solvent polarity on fluorescence properties.

References

- 1. uach.sav.sk [uach.sav.sk]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent Properties of 8-Substituted BODIPY Dyes: Influence of Solvent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of π-Extended Substituents on Photophysical Properties of BODIPY Dyes in Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Spectrophotometric Properties of PBD-BODIPY: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of potent cytotoxic agents with fluorescent dyes has opened new avenues in the development of targeted cancer therapies and advanced bioimaging. This technical guide focuses on the spectrophotometric properties of a theoretical conjugate between a pyrrolobenzodiazepine (PBD) and a boron-dipyrromethene (BODIPY) dye. PBDs are a class of highly potent DNA-interactive agents, while BODIPY dyes are renowned for their exceptional photophysical characteristics. The combination of these two moieties in a single molecule, herein referred to as PBD-BODIPY, holds significant promise for applications in drug delivery, enabling simultaneous tracking and therapeutic action.

This guide will delve into the fundamental principles of PBD and BODIPY chemistry, outline a generalized experimental approach for the synthesis and spectrophotometric analysis of such a conjugate, and present a hypothetical data set to illustrate the expected photophysical properties.

Core Components

Pyrrolobenzodiazepines (PBDs)

PBDs are a class of sequence-selective DNA minor-groove binding agents. Their mechanism of action involves the formation of a covalent adduct with guanine bases in the DNA minor groove, leading to DNA cross-linking. This action effectively blocks DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The high potency of PBDs makes them attractive payloads for antibody-drug conjugates (ADCs), which are designed to deliver the cytotoxic agent specifically to tumor cells, thereby minimizing off-target toxicity.

BODIPY Dyes

BODIPY (boron-dipyrromethene) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. Their spectral properties can be readily tuned by chemical modifications to the core structure, allowing for the design of probes that absorb and emit across the visible and near-infrared regions of the electromagnetic spectrum. The relatively nonpolar and neutral nature of the BODIPY core often minimizes perturbations to the biological activity of the molecule to which it is conjugated.

Hypothetical Spectrophotometric Properties of a this compound Conjugate

The following table summarizes the anticipated spectrophotometric properties of a representative this compound conjugate. These values are illustrative and would need to be experimentally determined for any specific conjugate.

| Property | Value | Unit |

| Absorption Maximum (λabs) | 591 | nm |

| Molar Extinction Coefficient (ε) | 90,000 | M-1cm-1 |

| Emission Maximum (λem) | 610 | nm |

| Stokes Shift | 19 | nm |

| Fluorescence Quantum Yield (Φ) | 0.85 | - |

| Solvent | Dichloromethane | - |

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and spectrophotometric characterization of a this compound conjugate.

Synthesis of a this compound Conjugate

A common strategy for the synthesis of a this compound conjugate involves the use of click chemistry, a highly efficient and specific reaction. This approach requires the functionalization of the PBD and BODIPY molecules with complementary reactive groups, such as an azide and an alkyne.

Materials:

-

PBD-alkyne derivative

-

BODIPY-azide derivative

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of dichloromethane and water)

Procedure:

-

Dissolve the PBD-alkyne and BODIPY-azide derivatives in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate pentahydrate.

-

Add an aqueous solution of sodium ascorbate to reduce the Cu(II) to the catalytically active Cu(I) species.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove the copper catalyst and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound conjugate.

-

Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Spectrophotometric Analysis

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Absorption Spectroscopy:

-

Prepare a series of solutions of the this compound conjugate in a suitable solvent (e.g., dichloromethane) of known concentrations.

-

Record the absorption spectrum of each solution over the appropriate wavelength range (e.g., 300-800 nm).

-

Determine the wavelength of maximum absorption (λabs).

-

Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the slope of a plot of absorbance versus concentration.

-

-

Fluorescence Spectroscopy:

-

Using a dilute solution of the conjugate with an absorbance of approximately 0.1 at the excitation wavelength (typically λabs), record the fluorescence emission spectrum.

-

Determine the wavelength of maximum emission (λem).

-

To determine the fluorescence quantum yield (Φ), use a well-characterized standard with a known quantum yield and similar absorption and emission properties. Record the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard. The quantum yield can then be calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Signaling Pathway and Experimental Workflow

The primary mechanism of action for a this compound conjugate in a therapeutic context involves its interaction with DNA. The BODIPY component allows for the visualization of this process.

This compound DNA Binding and Cellular Imaging Workflow

The following diagram illustrates a typical experimental workflow to investigate the DNA binding and cellular uptake of a this compound conjugate.

PBD-BODIPY as a Probe for Radical-Trapping Antioxidants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of PBD-BODIPY (1-phenylbutadiene-conjugated boron-dipyrromethene) as a highly effective fluorescent probe for the kinetic study of radical-trapping antioxidants (RTAs). This method, based on the principles of inhibited co-autoxidation, offers a robust and sensitive platform for determining the efficacy of antioxidant compounds. This document details the underlying mechanism of action, provides explicit experimental protocols for assay execution, and presents a compilation of quantitative data for various antioxidants. Furthermore, it includes visual representations of the reaction pathways and experimental workflows to facilitate a deeper understanding and practical implementation of this technique in a research and development setting.

Introduction

The evaluation of antioxidant efficacy is a critical aspect of drug discovery, food science, and materials science. Traditional antioxidant assays often suffer from limitations such as the use of non-physiological radicals or the inability to provide detailed kinetic information. The this compound probe addresses these shortcomings by serving as a signal carrier in a co-autoxidation system, allowing for the precise determination of inhibition rate constants (kinh) and stoichiometric factors (n) of antioxidants against biologically relevant peroxyl radicals.[1][2]

This compound's lipophilic nature makes it suitable for studying antioxidant activity in lipidic environments, mimicking biological membranes.[3] The probe's consumption during the assay can be conveniently monitored spectrophotometrically by the decrease in its strong absorbance in the visible region, providing a real-time kinetic profile of antioxidant activity.[4][5]

Mechanism of Action

The this compound assay is based on the principle of inhibited co-autoxidation. In this system, a substrate (e.g., styrene, 1-hexadecene) is induced to autoxidize by a radical initiator, generating a steady-state concentration of peroxyl radicals (ROO•). These peroxyl radicals can react with both the substrate, propagating the oxidation chain, and the this compound probe, causing a decrease in its absorbance.

When a radical-trapping antioxidant (ArOH) is introduced, it competes with the substrate and the probe for the peroxyl radicals. The antioxidant scavenges the peroxyl radicals, leading to an inhibition period during which the consumption of this compound is significantly reduced. The rate of probe consumption during this inhibited phase and the duration of the inhibition period are directly related to the antioxidant's intrinsic reactivity and stoichiometry.

dot

References

- 1. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expeditious, mechanochemical synthesis of BODIPY dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

The Role of PBD-BODIPY in Elucidating Lipid Peroxidation and Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases.[1][2] Studying the dynamics of lipid peroxidation is therefore paramount to understanding and targeting ferroptosis. Fluorescent probes are indispensable tools in this endeavor, and among them, PBD-BODIPY and its analogues like C11-BODIPY have become instrumental. This technical guide provides an in-depth overview of the application of these probes, focusing on their mechanism, experimental protocols, and data interpretation in the context of ferroptosis research.

Introduction to Ferroptosis and Lipid Peroxidation

Ferroptosis is a unique cell death pathway initiated by the iron-dependent oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[3][4] This process leads to the accumulation of lipid reactive oxygen species (ROS) to toxic levels, culminating in membrane damage and cell death.[3] Unlike other forms of programmed cell death, ferroptosis is not dependent on caspases.

The core mechanism of ferroptosis revolves around the failure of the glutathione (GSH)-dependent antioxidant defense system. Specifically, the enzyme Glutathione Peroxidase 4 (GPX4) is responsible for detoxifying lipid peroxides. Inhibition of GPX4 or depletion of its cofactor GSH, leads to the uncontrolled accumulation of lipid peroxides, the hallmark of ferroptosis.

This compound Probes: Mechanism of Action

BODIPY-based probes are widely used for their high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH. For studying lipid peroxidation, the C11-BODIPY 581/591 probe is one of the most commonly used and effective methods. This lipophilic dye readily incorporates into cellular membranes.

The probe contains a polyunsaturated butadienyl portion that is susceptible to oxidation. In its native, reduced state, the probe exhibits red fluorescence (emission peak ~590 nm). Upon reaction with lipid peroxyl radicals, the butadienyl moiety is oxidized, causing a spectral shift to green fluorescence (emission peak ~510 nm). This ratiometric shift allows for a quantitative assessment of lipid peroxidation. This compound functions as a probe for spectrophotometric measurement of autoxidation reactions, where its co-autoxidation with a substrate can be monitored by the loss of absorbance at 591 nm.

Below is a diagram illustrating the mechanism of C11-BODIPY 581/591.

Caption: Oxidation of C11-BODIPY by lipid radicals induces a fluorescence shift.

Key Signaling Pathways in Ferroptosis

The induction of ferroptosis is tightly regulated by a complex network of signaling pathways. The canonical pathway involves the inhibition of the system Xc⁻-GSH-GPX4 axis.

-

System Xc⁻: This is an amino acid antiporter that imports cystine while exporting glutamate. Cystine is the precursor for the synthesis of cysteine and subsequently glutathione (GSH).

-

Glutathione (GSH): An essential cofactor for GPX4.

-

GPX4: The key enzyme that reduces lipid hydroperoxides to lipid alcohols, thus preventing their accumulation.

Inhibitors of this pathway are classified as:

-

Class I Ferroptosis Inducing Compounds (FINs): Such as erastin, inhibit system Xc⁻, leading to GSH depletion.

-

Class II FINs: Such as RSL3, directly inhibit GPX4.

Iron plays a crucial role by participating in Fenton reactions, which generate hydroxyl radicals that can initiate lipid peroxidation.

The following diagram outlines the core ferroptosis signaling pathway.

Caption: Simplified signaling pathway of ferroptosis induction.

Experimental Protocols

Accurate and reproducible data acquisition is critical. The following are generalized protocols for using BODIPY-based probes for microscopy and flow cytometry.

General Reagent Preparation

| Reagent | Preparation | Storage |

| BODIPY Stock Solution | Dissolve 1 mg of C11-BODIPY 581/591 in 1 mL of DMSO to make a ~2 mM stock solution. | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |

| BODIPY Working Solution | Dilute the stock solution in serum-free medium or PBS to a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically for each cell type and experimental condition. | Prepare fresh before each experiment. |

Protocol for Live-Cell Fluorescence Microscopy

This protocol is for observing lipid peroxidation in real-time.

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency at the time of the experiment.

-

Induction of Ferroptosis: Treat cells with a ferroptosis inducer (e.g., erastin or RSL3) for the desired time. Include appropriate controls (vehicle, and ferroptosis inhibitor like Ferrostatin-1).

-

Staining:

-

Remove the culture medium and wash the cells twice with pre-warmed PBS.

-

Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Remove the staining solution and wash the cells twice with PBS to remove any unbound probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with filters for both red and green fluorescence.

-

Red Channel (Reduced Probe): Excitation ~581 nm, Emission ~591 nm.

-

Green Channel (Oxidized Probe): Excitation ~488 nm, Emission ~510 nm.

-

Protocol for Flow Cytometry

Flow cytometry allows for the quantification of lipid peroxidation in a large population of cells.

-

Cell Culture and Treatment: Grow cells in culture plates and treat with ferroptosis inducers as described above.

-

Cell Harvesting:

-

For adherent cells, trypsinize to generate a single-cell suspension.

-

For suspension cells, collect by centrifugation.

-

Wash the cells once with PBS.

-

-

Staining:

-

Resuspend the cell pellet in the BODIPY working solution.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Pellet the cells by centrifugation (e.g., 400 x g for 4 minutes) and discard the supernatant. Wash the cell pellet twice with PBS.

-

Analysis: Resuspend the cells in a suitable buffer (e.g., FACS buffer) and analyze immediately on a flow cytometer. The shift from red to green fluorescence indicates lipid peroxidation.

The following diagram illustrates a typical experimental workflow.

Caption: A generalized workflow for detecting lipid peroxidation using C11-BODIPY.

Quantitative Data and Interpretation

The use of BODIPY probes generates quantitative data that can be used to assess the extent of lipid peroxidation.

| Parameter | Typical Values | Application | Source |

| Probe Concentration | 0.1 - 5 µM | Cell Staining | |

| Incubation Time | 15 - 60 minutes | Cell Staining | |

| RSL3 Concentration | 0.5 - 5 µM (cell line dependent) | Ferroptosis Induction | |

| Erastin Concentration | 5 - 10 µM | Ferroptosis Induction | |

| Fluorescence Shift | From ~590 nm (red) to ~510 nm (green) | Detection of Oxidation |

Data Interpretation:

-

Microscopy: An increase in the green fluorescence signal, often localized to membranes, indicates lipid peroxidation. Ratiometric imaging (green/red fluorescence ratio) can provide a more quantitative measure of lipid oxidation.

-

Flow Cytometry: An increase in the mean fluorescence intensity in the green channel (e.g., FITC channel) is indicative of lipid peroxidation. This can be quantified and compared across different treatment groups.

Applications in Drug Discovery and Development

The ability to reliably detect and quantify lipid peroxidation is crucial for the development of therapeutics that modulate ferroptosis.

-

Screening for Ferroptosis Inhibitors: this compound probes can be used in high-throughput screening assays to identify compounds that prevent lipid peroxidation and inhibit ferroptosis. Ferrostatin-1 and Liproxstatin-1 are examples of inhibitors whose cytoprotective mechanisms have been studied using these methods.

-

Evaluating Pro-ferroptotic Cancer Therapies: For certain cancers, inducing ferroptosis is a promising therapeutic strategy. These probes are essential for confirming the mechanism of action of novel pro-ferroptotic drugs.

-

Toxicology Studies: Assessing the potential of drug candidates to induce off-target lipid peroxidation and ferroptosis is a critical component of safety pharmacology.

Conclusion

This compound and its analogues are powerful and versatile tools for the study of lipid peroxidation and ferroptosis. Their ability to provide a ratiometric fluorescent readout of lipid oxidation in live cells makes them invaluable for both fundamental research and drug development. By following standardized protocols and carefully interpreting the quantitative data, researchers can gain critical insights into the complex mechanisms of ferroptosis and its role in health and disease.

References

- 1. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 3. resources.biomol.com [resources.biomol.com]

- 4. antbioinc.com [antbioinc.com]

Unveiling the Photonic Performance of PBD-BODIPY Conjugates: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced molecular probes and theranostics, the conjugation of Pyrrolobenzodiazepine (PBD) with Boron-dipyrromethene (BODIPY) dyes represents a significant stride forward. This powerful synergy combines the DNA-interactive properties of PBD with the exceptional photophysical characteristics of BODIPY fluorophores.[1] This technical guide provides an in-depth exploration of the quantum yield and photostability of PBD-BODIPY conjugates, offering a critical resource for researchers engaged in their development and application.

Core Photophysical Properties: A Quantitative Overview

The efficacy of this compound conjugates in imaging and therapeutic applications is intrinsically linked to their fluorescence quantum yield (Φf) and photostability. The quantum yield dictates the efficiency of converting absorbed light into emitted fluorescence, directly impacting signal brightness.[2] Photostability, the resilience of the fluorophore to photodegradation, determines the duration over which reliable measurements can be obtained.[3]

Structural modifications to the BODIPY core, such as halogenation or the introduction of different substituents, can significantly modulate these properties.[4][5] For instance, the incorporation of heavy atoms like iodine can decrease the fluorescence quantum yield while promoting the generation of singlet oxygen, a property leveraged in photodynamic therapy (PDT).

The following tables summarize representative quantitative data for various BODIPY derivatives, offering insights into the expected performance of this compound conjugates.

Table 1: Fluorescence Quantum Yield of Representative BODIPY Derivatives

| BODIPY Derivative | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Reference |

| Unsubstituted BODIPY | Methanol | 493 | 503 | ~0.90 | |

| BODIPY FL | Methanol | 503 | 512 | ~0.90 | |

| BODIPY-C12 | Chloroform | 505 | 512 | 0.97 | |

| Diiodo-BODIPY | DMSO | 521 | 530 | 0.03 | |

| meso-aryl BODIPY | Acetonitrile | 494-512 | 512-514 | 0.031-0.148 | |

| BODIPY-Peptide Conjugate | - | 495-498 | 504-506 | 0.508-0.849 |

Table 2: Photostability of Representative Fluorescent Probes

| Fluorophore | Conditions | Half-life / Photobleaching Quantum Yield | Reference |

| mCitrine (YFP) | Confocal microscopy (491 nm laser) | ~20 s | |

| Citrine2 (YFP variant) | Confocal microscopy (491 nm laser) | ~40 s | |

| BODIPY Dyes | General | Generally high photostability | |

| Phenothiazine-based probes | - | High photostability |

Experimental Protocols

Accurate and reproducible measurement of quantum yield and photostability is paramount for the characterization of novel this compound conjugates. The following sections provide detailed methodologies for these key experiments.

Relative Fluorescence Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.

Materials:

-

Spectrofluorometer with a corrected emission spectrum feature

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Sample of this compound conjugate

-

Spectroscopic grade solvents

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the fluorescence standard in the appropriate solvent.

-

Prepare a stock solution of the this compound conjugate in a suitable solvent. The solvent for the sample and standard should ideally have the same refractive index. If different solvents are used, a correction factor for the refractive index must be applied in the final calculation.

-

Prepare a series of five dilutions for both the standard and the sample, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample.

-

Note the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to a value where both the standard and the sample absorb.

-

Record the corrected fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

For both the standard and the sample, plot a graph of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the gradient of the linear fit for both plots.

-

Calculate the quantum yield of the this compound conjugate (Φx) using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for the sample and the standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the sample and the standard, respectively.

-

-

Photostability Assessment

This protocol outlines a method for evaluating the photostability of a this compound conjugate by monitoring its fluorescence intensity under continuous illumination.

Materials:

-

Fluorescence microscope equipped with a suitable excitation light source (e.g., laser or xenon arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera).

-

This compound conjugate solution or cells stained with the conjugate.

-

Microscope slides and coverslips.

-

Image analysis software.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the this compound conjugate at a concentration suitable for fluorescence microscopy.

-

Alternatively, incubate cells with the this compound conjugate to allow for cellular uptake and localization. Wash the cells to remove any unbound probe.

-

Mount the sample on a microscope slide.

-

-

Image Acquisition:

-

Locate a region of interest under the microscope.

-

Set the image acquisition parameters (e.g., excitation intensity, exposure time, gain) and keep them constant throughout the experiment.

-

Acquire a time-lapse series of images by continuously illuminating the sample. The time interval between images and the total duration of the experiment will depend on the photostability of the conjugate.

-

-

Data Analysis:

-

Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

-

Visualizing the Mechanism of Action

To effectively utilize this compound conjugates, understanding their cellular journey and mechanism of action is crucial. The following diagrams, generated using the DOT language, illustrate a hypothetical workflow for evaluating a this compound conjugate and its proposed cellular trafficking pathway.

References

Methodological & Application

PBD-BODIPY Assay for Radical-Trapping Antioxidant Capacity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PBD-BODIPY assay is a robust and sensitive spectrophotometric method for determining the radical-trapping antioxidant capacity of various compounds. This assay is predicated on the principle of co-autoxidation, where a hydrocarbon substrate and a chromophoric probe, this compound, are subjected to radical-initiated oxidation. The presence of a radical-trapping antioxidant (RTA) inhibits this process, and the efficacy of the antioxidant can be quantified by monitoring the change in absorbance of the this compound probe over time. This method offers a significant advantage over other antioxidant assays as it utilizes biologically relevant peroxyl radicals and allows for the determination of both the inhibition rate constant (kinh) and the stoichiometric factor (n).

Principle of the Assay

The assay involves the initiation of a radical chain reaction using a radical initiator, typically 2,2'-azobis(2-methylpropionitrile) (AIBN), in the presence of a co-oxidizable substrate (e.g., styrene or 1-hexadecene) and the this compound probe. The peroxyl radicals generated during the autoxidation of the substrate react with the this compound probe, leading to a decrease in its absorbance at approximately 591 nm.[1][2] When a radical-trapping antioxidant is introduced, it competes with the this compound probe for the peroxyl radicals, thereby inhibiting the decrease in absorbance. The duration of this inhibition (the lag phase, tinh) and the initial rate of probe consumption during the inhibited period are used to calculate the stoichiometric factor (n) and the inhibition rate constant (kinh) of the antioxidant, respectively.[1][3]

Experimental Workflow

Caption: A generalized workflow for the this compound radical-trapping antioxidant capacity assay.

Detailed Experimental Protocols

Materials and Reagents

-

This compound probe

-

Radical initiator: 2,2'-azobis(2-methylpropionitrile) (AIBN)

-

Co-oxidizable substrate: Styrene or 1-hexadecene

-

Solvent: Chlorobenzene (spectrophotometric grade)

-

Antioxidant compound(s) of interest

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer with temperature control

Stock Solution Preparation

-

This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in chlorobenzene. Store in the dark at -20°C.

-

AIBN Stock Solution (e.g., 60 mM): Dissolve AIBN in chlorobenzene. Prepare fresh daily as AIBN is thermally labile.

-

Antioxidant Stock Solutions (e.g., 1 mM): Prepare stock solutions of the test antioxidants in a suitable solvent (e.g., chlorobenzene or DMSO).

Assay Protocol

-

In a 3.5 mL quartz cuvette, combine the co-oxidizable substrate and chlorobenzene. For example, use 2 mL of 1-hexadecene and 400 µL of chlorobenzene.[4]

-

Place the cuvette in the spectrophotometer and allow the mixture to equilibrate to 37°C.

-

Add the this compound stock solution to a final concentration of 10 µM.

-

Add the antioxidant stock solution to the desired final concentration (e.g., 2-5 µM).

-

Initiate the co-autoxidation by adding the AIBN stock solution to a final concentration of 6 mM.

-

Immediately start monitoring the decrease in absorbance at the λmax of this compound (approximately 586-591 nm) over time. Record data at regular intervals until the absorbance of the inhibited reaction returns to the rate of the uninhibited reaction.

-

Perform a control experiment without any antioxidant to determine the uninhibited rate of this compound consumption.

Data Analysis

The inhibition rate constant (kinh) and the stoichiometric factor (n) are key parameters for evaluating the radical-trapping ability of an antioxidant.

Calculation of Inhibition Rate Constant (kinh)

The inhibition rate constant is determined from the initial rate of this compound consumption during the inhibited phase of the reaction using the following equation:

kinh = (Runinh / Rinh) * (kthis compound * [this compound]) / [RTA]

Where:

-

Runinh is the rate of this compound consumption in the absence of the antioxidant.

-

Rinh is the initial rate of this compound consumption in the presence of the antioxidant.

-

kthis compound is the rate constant for the reaction of peroxyl radicals with this compound (e.g., 2720 M-1s-1 for styrene in chlorobenzene at 37°C).

-

[this compound] is the concentration of the this compound probe.

-

[RTA] is the concentration of the radical-trapping antioxidant.

Calculation of Stoichiometric Factor (n)

The stoichiometric factor, which represents the number of peroxyl radicals trapped by each molecule of the antioxidant, is calculated from the length of the inhibition period (tinh) using the following equation:

n = (Ri * tinh) / [RTA]

Where:

-

Ri is the rate of radical initiation from AIBN. This can be determined separately or found in the literature for the specific conditions.

-

tinh is the duration of the lag phase.

-

[RTA] is the concentration of the radical-trapping antioxidant.

Quantitative Data Summary

The following table summarizes the radical-trapping antioxidant activity of several known inhibitors of lipid peroxidation, as determined by the this compound assay with styrene as the co-oxidizable substrate.

| Antioxidant | Concentration (µM) | kinh (x 105 M-1s-1) | n |

| Ferrostatin-1 (Fer-1) | 2, 3, 4 | 3.6 ± 0.4 | 1.8 ± 0.1 |

| Liproxstatin-1 (Lip-1) | 2, 3, 4 | 5.2 ± 0.6 | 1.9 ± 0.1 |

| C15-THN | 2, 3, 4 | > 10 | 1.7 ± 0.1 |

| α-Tocopherol (α-TOH) | 2, 3, 4 | 4.8 ± 0.5 | 1.9 ± 0.1 |

| PMHC | 2, 3, 4 | 5.5 ± 0.6 | 1.9 ± 0.1 |

Reaction Pathway Diagram

Caption: The chemical pathway of the this compound co-autoxidation and radical-trapping antioxidant assay.

References

Application Notes and Protocols for Cell-Free Antioxidant Assays Using PBD-BODIPY

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the PBD-BODIPY probe in cell-free antioxidant assays. This spectrophotometric method offers a robust and continuous approach to determine the reactivity of radical-trapping antioxidants (RTAs). The core of this technique lies in a co-autoxidation system where the this compound probe acts as a signal carrier, and its consumption by peroxyl radicals is monitored over time.

Introduction

The this compound probe is a lipophilic fluorescent dye that can be used for the spectrophotometric measurement of autoxidation reactions. In the presence of a radical initiator and a hydrocarbon co-substrate, this compound undergoes co-autoxidation, leading to a decrease in its absorbance at 591 nm.[1][2] Radical-trapping antioxidants can inhibit this process by scavenging the chain-carrying peroxyl radicals, thus providing a direct measure of their antioxidant activity. This method is particularly valuable as it utilizes biologically relevant peroxyl radicals and allows for the determination of both the kinetics (inhibition rate constant, kinh) and stoichiometry (n) of the antioxidant reaction.[2][3]

Principle of the Assay

The assay is based on the inhibited co-autoxidation of a hydrocarbon substrate (e.g., dioxane, styrene) and the this compound probe. A thermal azo-initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), is used to generate a constant flux of peroxyl radicals at a known rate. These peroxyl radicals react with the this compound probe, causing its color to fade, which is monitored spectrophotometrically.

When a radical-trapping antioxidant is introduced, it competes with the this compound probe for the peroxyl radicals. This results in a lag phase (inhibition period, tinh) during which the consumption of this compound is significantly reduced. The length of this inhibition period and the rate of this compound consumption after the lag phase are used to determine the stoichiometric factor (n) and the inhibition rate constant (kinh) of the antioxidant, respectively.[2]

Signaling Pathway: Radical Trapping by an Antioxidant

Caption: Radical trapping mechanism in the this compound assay.

Experimental Protocols

This section provides a detailed protocol for determining the antioxidant activity of a compound using the this compound co-autoxidation assay.

Materials and Reagents

-

This compound probe

-

Hydrocarbon co-substrate (e.g., dioxane, styrene)

-

Radical initiator (e.g., AIBN)

-

Antioxidant compounds (and a standard, e.g., Trolox)

-

Solvent (e.g., chlorobenzene, acetonitrile)

-

Spectrophotometer capable of kinetic measurements

-

Cuvettes

-

General laboratory glassware and equipment

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in chlorobenzene). Store in the dark at 4°C.

-

Radical Initiator Stock Solution: Prepare a stock solution of AIBN in the chosen solvent (e.g., 100 mM in chlorobenzene). Prepare this solution fresh before each experiment.

-

Antioxidant Stock Solutions: Prepare stock solutions of the test antioxidants and the standard (e.g., Trolox) in the chosen solvent. The concentration will depend on the expected reactivity.

Assay Procedure

The following protocol is a general guideline and may require optimization based on the specific antioxidant being tested.

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the hydrocarbon co-substrate and the this compound probe in the chosen solvent. A typical reaction mixture might contain 2.9 M dioxane and 10 µM this compound in chlorobenzene.

-

Initiation of Autoxidation: Add the radical initiator (e.g., AIBN to a final concentration of 6 mM) to the reaction mixture.

-

Baseline Measurement: Immediately place the cuvette in the spectrophotometer and start monitoring the decrease in absorbance at 591 nm at a constant temperature (e.g., 37°C). Record the data at regular intervals (e.g., every 30 seconds) to establish the uninhibited rate of this compound consumption.

-

Addition of Antioxidant: Once a stable uninhibited rate is observed, add a small volume of the antioxidant stock solution to the cuvette.

-

Inhibited Reaction Monitoring: Continue to monitor the absorbance at 591 nm. The absorbance should remain relatively stable during the inhibition period (tinh) and then begin to decrease again as the antioxidant is consumed.

-

Data Analysis: From the kinetic trace, determine the uninhibited rate of this compound consumption (slope before antioxidant addition), the inhibited rate (initial slope after antioxidant addition), and the duration of the inhibition period (tinh).

Experimental Workflow

Caption: Step-by-step workflow for the this compound assay.

Data Presentation and Analysis

The antioxidant activity is quantified by two key parameters: the inhibition rate constant (kinh) and the stoichiometric factor (n).

-

Inhibition Rate Constant (kinh): This value reflects how quickly the antioxidant scavenges peroxyl radicals. It is calculated from the initial rate of this compound consumption during the inhibited phase.

-

Stoichiometric Factor (n): This number represents how many peroxyl radicals are trapped by a single molecule of the antioxidant. It is determined from the duration of the inhibition period (tinh).

Quantitative Data Summary

The following table summarizes the antioxidant parameters for selected compounds determined using the this compound or similar co-autoxidation assays.

| Antioxidant | Inhibition Rate Constant (kinh) (M-1s-1) | Stoichiometric Factor (n) |

| Phenolic Antioxidants | ||

| α-Tocopherol | 3.2 x 106 | 2.0 |

| BHT (Butylated Hydroxytoluene) | 1.1 x 104 | 2.0 |

| Diarylamine Antioxidants | ||

| Diphenylamine | 4.0 x 104 | >2 |

| Phenoxazine (PNX) | 1.1 x 106 | >2 |

| Other Antioxidants | ||

| Disodium Disulfide | 3.5 x 105 | - |

| Disodium Trisulfide | 4.0 x 105 | - |

| Disodium Tetrasulfide | 6.0 x 105 | - |

Note: The values presented are indicative and can vary depending on the specific experimental conditions (e.g., solvent, temperature, co-substrate).

Advantages and Limitations

Advantages:

-

Biologically Relevant Radicals: The assay utilizes peroxyl radicals, which are key players in lipid peroxidation in biological systems.

-

Kinetic and Stoichiometric Information: It provides a comprehensive assessment of antioxidant activity by determining both kinh and n.

-

Continuous Monitoring: The spectrophotometric approach allows for real-time monitoring of the reaction.

-

Versatility: The assay can be adapted for both hydrophilic and lipophilic antioxidants by adjusting the solvent system.

Limitations:

-

Complex Chemistry: The co-autoxidation system involves multiple reactions, which can make data interpretation complex.

-

Potential for Interference: The probe itself or the reaction products may have some antioxidant or pro-oxidant activity.

-

Not a High-Throughput Method: The kinetic nature of the assay makes it less suitable for high-throughput screening compared to endpoint assays.

Conclusion

The this compound based cell-free antioxidant assay is a powerful tool for the detailed characterization of radical-trapping antioxidants. By providing both kinetic and stoichiometric data, it offers a more complete picture of antioxidant efficacy than many other commonly used assays. These detailed application notes and protocols should serve as a valuable resource for researchers in the fields of chemistry, biology, and drug development who are interested in accurately assessing antioxidant activity.

References

PBD-BODIPY for Cellular Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-dipyrromethene (BODIPY) dyes are a class of versatile fluorescent probes widely utilized in cellular imaging due to their exceptional photophysical properties. These properties include high fluorescence quantum yields, sharp absorption and emission spectra, remarkable photostability, and relative insensitivity to environmental polarity and pH.[1][2] This document provides detailed application notes and protocols for the use of BODIPY-based probes, with a focus on "PBD-BODIPY," referring to BODIPY dyes functionalized for Protein Binding and Detection, as well as for staining other cellular components like lipid droplets. These probes are instrumental in visualizing and quantifying biological processes such as protein aggregation, lipid metabolism, and cellular stress.[3][][]

Principle of this compound Staining

The fluorescence mechanism of this compound probes is often based on their molecular environment. Many BODIPY-based probes are designed as "turn-on" fluorescent sensors. In aqueous environments, these probes may exist in a quenched state due to aggregation. Upon binding to their target, such as misfolded protein aggregates or the hydrophobic interior of lipid droplets, their fluorescence is significantly enhanced. This property allows for high-contrast imaging with low background signal.

Key Applications:

-

Detection of Protein Aggregation: this compound probes can be designed to specifically bind to the beta-sheet structures characteristic of protein aggregates, which are hallmarks of many neurodegenerative diseases. The increased viscosity and hydrophobicity within these aggregates restrict the intramolecular rotation of the BODIPY core, leading to a "turn-on" fluorescence signal.

-